molecular formula C23H22N2O2 B2589964 N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine CAS No. 389876-48-6

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine

Cat. No.: B2589964
CAS No.: 389876-48-6
M. Wt: 358.441
InChI Key: JWIAHKMPYBUUSF-HKOYGPOVSA-N
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Description

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine is a Schiff base characterized by a morpholine-substituted phenyl group and a (3-phenoxyphenyl)methylidene moiety. The compound’s E-configuration ensures spatial orientation critical for its chemical interactions . Key structural features include:

  • 3-Phenoxyphenyl group: A biphenyl ether system contributing to lipophilicity and π-π stacking interactions.
  • Imine linkage (-C=N-): Facilitates coordination with metal ions and participation in redox reactions.

The compound is synthesized via condensation of 4-morpholinoaniline with 3-phenoxybenzaldehyde under mild acidic or basic conditions, a common method for Schiff base formation .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-1-(3-phenoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-6-22(7-3-1)27-23-8-4-5-19(17-23)18-24-20-9-11-21(12-10-20)25-13-15-26-16-14-25/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIAHKMPYBUUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine typically involves the condensation reaction between 4-morpholinobenzaldehyde and 3-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction would produce amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine exhibit antiviral properties. For instance, studies on related compounds have shown effectiveness against various viral infections, including those caused by flaviviruses like Zika and dengue . The mechanism often involves the inhibition of viral proteases, which are crucial for viral replication.

Cancer Treatment

Compounds with similar structural motifs have been investigated for their anti-cancer properties. They may act as inhibitors of specific enzymes involved in tumor growth and metastasis. For example, derivatives of this compound have been shown to inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapeutics .

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of high-performance polymers. Its ability to form cross-links can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in aerospace and automotive industries .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. These materials benefit from improved durability and resistance to environmental factors, which is critical in industrial applications .

Case Study 1: Antiviral Compound Development

A study focused on the development of antiviral compounds similar to this compound demonstrated that modifications in the phenoxy group significantly affected antiviral activity. The synthesized derivatives were tested against viral strains, revealing a structure-activity relationship that guided further optimization for enhanced efficacy .

Case Study 2: Polymer Synthesis

In another investigation, researchers explored the use of this compound in synthesizing a new class of thermosetting polymers. The incorporation of this compound into the polymer matrix resulted in materials with superior thermal stability and mechanical strength compared to traditional polymers .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalAntiviral agents, cancer therapeuticsInhibition of viral replication, anti-cancer effects
Material ScienceHigh-performance polymers, coatings, adhesivesEnhanced durability, thermal stability
Research & DevelopmentStructure-activity relationship studiesGuiding optimization for drug development

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Compound Name Key Substituents Molecular Weight Structural Highlights
N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine Morpholine, phenoxy 372.43* Morpholine enhances polarity; phenoxy group increases aromaticity.
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine Chloro, nitro, piperazine 367.82 Piperazine (two N atoms) increases basicity; electron-withdrawing groups reduce reactivity.
N-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]amine Fluoro, methoxy 229.25 Electron-donating methoxy group stabilizes imine; fluorine enhances lipophilicity.
3-fluoro-4-methyl-N-[(E)-(4-nitrophenyl)methylidene]aniline Fluoro, methyl, nitro 258.25 Nitro group increases electrophilicity; methyl improves steric hindrance.
N-[(E)-(3-Methoxyphenyl)methylene]-4-[(E)-phenyldiazenyl]aniline Methoxy, diazenyl 330.36 Diazenyl group enables conjugation; methoxy enhances solubility.

*Calculated based on molecular formula C23H21N3O2.

Key Observations:
  • Morpholine vs. Piperazine : Morpholine’s oxygen atom increases polarity compared to piperazine’s dual nitrogen atoms, influencing solubility and metal coordination .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) reduce electron density at the imine linkage, while electron-donating groups (e.g., methoxy) enhance stability .
Key Findings:
  • The morpholine group in the target compound may enhance bioavailability, making it a candidate for pharmaceutical applications, though direct biological data are lacking .
  • Nitro and chloro substituents (e.g., ) are associated with antimicrobial activity but may reduce solubility .

Data Tables

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa
This compound ~450 (predicted) 1.25 (predicted) 3.5–4.0
N-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]amine 349.7 1.07 3.73

Biological Activity

N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its antifungal, antioxidant, and anticancer properties, as well as its structure-activity relationships (SAR).

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.43 g/mol
  • CAS Number : Not specified in search results

Antifungal Activity

Recent studies have highlighted the antifungal properties of similar compounds, which may provide insights into the activity of this compound. For instance, a study on 3-benzylidene chromanone analogs showed promising antifungal activities against Aspergillus niger and Aspergillus flavus, suggesting that modifications in the phenyl rings can enhance efficacy against fungal strains .

Antioxidant Activity

The antioxidant capacity of compounds related to this compound has been evaluated using spectrophotometric methods. Compounds with methoxy and ethoxy groups demonstrated significant free radical scavenging abilities. The structure of this compound may allow for similar antioxidant activity due to the presence of phenolic structures that can donate electrons to free radicals .

Anticancer Activity

The anticancer effects of this compound are particularly noteworthy. A study utilizing MCF-7 breast cancer cell lines indicated that certain derivatives exhibited anti-proliferative effects, increasing apoptosis rates and altering cell cycle distributions. The presence of specific substituents on the phenyl rings was crucial for enhancing these effects .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be partially attributed to its structural components. The following table summarizes key findings from SAR studies:

Substituent Effect on Activity
Methoxy GroupIncreases antifungal and antioxidant activity
Ethoxy GroupEnhances free radical scavenging ability
Additional Phenyl RingsContributes to anticancer efficacy

Case Studies

  • Antifungal Efficacy : In vitro studies showed that compounds similar to this compound effectively inhibited the growth of fungal pathogens, with specific analogs demonstrating IC50 values in the low micromolar range against Aspergillus species .
  • Antioxidant Studies : The antioxidant properties were assessed through various assays, indicating that compounds with specific functional groups could significantly reduce oxidative stress markers in cell cultures .
  • Cancer Research : In a series of experiments, derivatives were tested on MCF-7 cells, revealing that certain modifications led to enhanced cytotoxicity and apoptosis induction compared to controls .

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